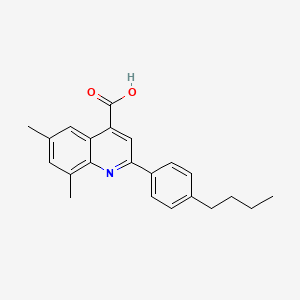

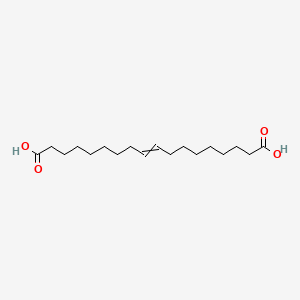

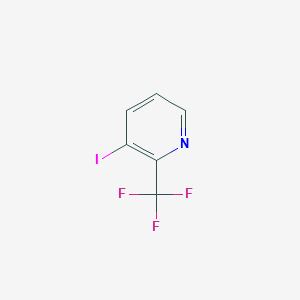

![molecular formula C12H11F3N4O2 B1344442 3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1119449-53-4](/img/structure/B1344442.png)

3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of the 1,2,4-oxadiazole ring and the trifluoromethyl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar oxadiazole derivatives.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be complex, involving multiple steps and the use of catalysts. For example, the paper discussing the use of 4-amino-2,1,3-benzothiadiazole (ABTD) as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization indicates a method for introducing aryl groups into carboxamide systems, which could be relevant for the synthesis of the target compound . Additionally, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involves a three-component reaction that could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can influence the overall geometry and electronic properties of the molecule. The crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide provides insight into the typical structural features of oxadiazole derivatives, which could be extrapolated to understand the structure of the target compound .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. The Diels–Alder reaction discussed in one of the papers is a method for generating trifluoromethyl-containing derivatives of 3-aminobenzoic acid, which could be relevant for the functionalization of the target compound . Additionally, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to an oxadiazole derivative highlights the reactivity of the oxadiazole ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by substituents on the oxadiazole ring. For instance, the presence of a trifluoromethyl group can significantly affect the molecule's acidity, lipophilicity, and metabolic stability. The synthesis of novel benzimidazole-5(6)-carboxamide derivatives bearing an adamantane moiety demonstrates the versatility of the oxadiazole ring in forming various functionalized compounds . The fluorescence tagging reagent for carboxylic acids using benzoxadiazole derivatives also indicates the potential for such compounds to be used in analytical applications .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques : Research on related 1,2,4-oxadiazole compounds highlights various synthesis techniques, including microwave-assisted synthesis and acid-promoted reactions, which are pivotal for producing hybrid molecules with potential biological activities (Başoğlu et al., 2013); (Du et al., 2021). These methods are essential for creating compounds with enhanced properties and functionalities.

Crystal and Molecular Structure : The crystal and molecular structures of similar compounds have been elucidated through single-crystal X-ray analysis, providing insight into their potential interactions and stability. Such structural analyses are fundamental for understanding the chemical and physical properties of these compounds (Viterbo et al., 1980).

Biological Activities

Antimicrobial and Enzyme Inhibition : Some derivatives of 1,2,4-oxadiazole have shown antimicrobial, antilipase, and antiurease activities, suggesting their potential as therapeutic agents against various pathogens and diseases. The exploration of these activities is crucial for the development of new drugs and treatments (Başoğlu et al., 2013).

Anti-Inflammatory Properties : Research on oxadiazole derivatives also includes the evaluation of their anti-inflammatory effects, showcasing their potential in treating inflammatory conditions. Such studies are essential for identifying new therapeutic agents with improved efficacy and safety profiles (Rajput et al., 2020).

Safety And Hazards

将来の方向性

The future research directions involving this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or the development of synthesis methods to produce it more efficiently .

特性

IUPAC Name |

3-(aminomethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2/c13-12(14,15)8-3-1-2-7(4-8)6-17-10(20)11-18-9(5-16)19-21-11/h1-4H,5-6,16H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVLIVRDXROOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

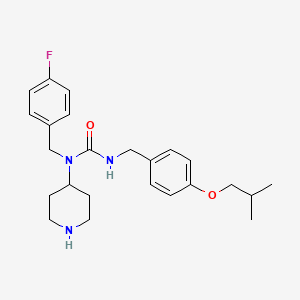

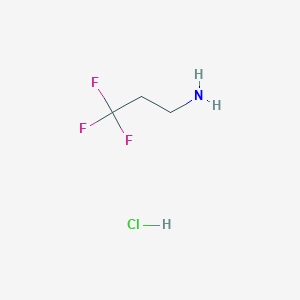

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

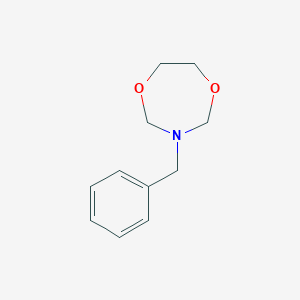

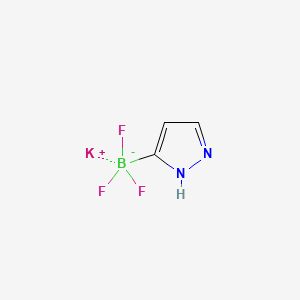

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

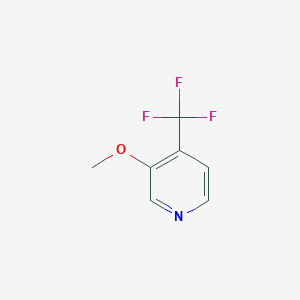

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)